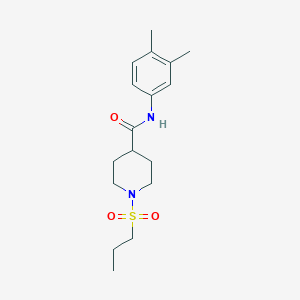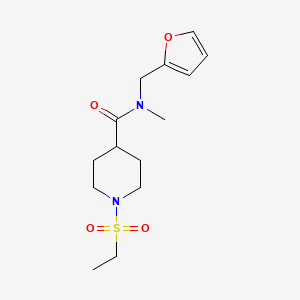![molecular formula C14H17N5O B5339632 N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide](/img/structure/B5339632.png)
N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of molecules known as peptidomimetics, which are synthetic compounds that mimic the structure and function of natural peptides. DAPTA has been shown to have a wide range of biochemical and physiological effects, and has potential applications in areas such as drug discovery, immunology, and cancer research.
Mécanisme D'action
The mechanism of action of N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide involves its binding to the viral envelope protein gp120, which is necessary for the entry of HIV-1 into cells. By binding to this protein, this compound can prevent the virus from entering cells, thereby inhibiting viral replication and spread.
Biochemical and Physiological Effects
In addition to its potential applications in drug discovery, this compound has also been shown to have a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the immune response by binding to specific receptors on immune cells, such as the chemokine receptor CXCR4. This can lead to the activation of immune cells and the production of cytokines and chemokines, which are important mediators of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide. One area of research could focus on the development of new peptidomimetics based on the structure of this compound, with the goal of identifying compounds with improved efficacy and lower cost. Another area of research could focus on the use of this compound in combination with other drugs or compounds to enhance its therapeutic effects. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify additional potential applications for this compound in scientific research.
Méthodes De Synthèse
The synthesis of N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide involves several steps, including the preparation of the pyrimidine and pyridine precursors, followed by coupling and purification. One common method for synthesizing this compound involves the use of solid-phase peptide synthesis, which allows for the efficient production of large quantities of the compound with high purity. Other methods, such as solution-phase synthesis, have also been used to produce this compound.
Applications De Recherche Scientifique
N~2~-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-D-alaninamide has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new drugs for the treatment of viral infections. Studies have shown that this compound can inhibit the entry of HIV-1 into cells by binding to the viral envelope protein gp120, making it a potential candidate for the development of new HIV-1 entry inhibitors.
Propriétés
IUPAC Name |
(2R)-2-[[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-8-4-5-11(9(2)17-8)12-6-7-16-14(19-12)18-10(3)13(15)20/h4-7,10H,1-3H3,(H2,15,20)(H,16,18,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCODELQULALFK-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)NC(C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)N[C@H](C)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5339551.png)
![N-[4-(trifluoromethoxy)phenyl]-1-butanesulfonamide](/img/structure/B5339559.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5339575.png)
![N-[2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5339580.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-isobutyryl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5339588.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[2-(2-methylphenyl)ethyl]amino}methyl)piperidin-2-one](/img/structure/B5339606.png)
![3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5339618.png)

![N-benzyl-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5339630.png)
![N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5339640.png)
![1-methyl-5-phenyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5339649.png)
![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5339652.png)
![N-(2-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339654.png)